Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate
Description
Significance of the 2H-Pyrone Core Structure in Chemical and Biological Contexts
The 2H-pyrone, or α-pyrone, framework is a six-membered heterocyclic ring containing one oxygen atom. This fundamental structure is of considerable interest to chemists and biochemists for several reasons. It is a common motif found in a wide array of natural products, including those isolated from plants, fungi, and marine organisms. chemicalbook.com The prevalence of the 2H-pyrone core in nature suggests its evolutionary selection for specific biological roles.
In the realm of synthetic chemistry, 2H-pyrones are valued as versatile building blocks. Their conjugated diene system and lactone functionality allow them to participate in a variety of chemical transformations, making them key intermediates in the synthesis of more complex molecules. chemicalbook.com
Furthermore, the 2H-pyrone scaffold is a recognized "privileged structure" in medicinal chemistry. This means that this particular molecular framework is capable of binding to multiple biological targets, leading to a broad spectrum of biological activities. Indeed, various 2H-pyrone derivatives have been reported to exhibit a range of effects, including antimicrobial, antiviral, and cytotoxic properties. guidechem.com
Overview of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate as a Specific Pyrone Derivative
This compound, identified by the CAS number 70007-83-9, is a specific derivative of the 2H-pyrone family. ichemistry.cn Its structure features a methyl group at the 4-position and an ethyl acetate (B1210297) group at the 6-position of the pyrone ring. The synthesis of such compounds generally involves condensation and esterification reactions.
While detailed experimental data such as specific melting and boiling points for this exact compound are not widely documented in readily available literature, its fundamental properties can be inferred from its chemical structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 70007-83-9 | ichemistry.cn |
| Molecular Formula | C10H12O4 | chemsrc.com |
| Molecular Weight | 196.2 g/mol | chemsrc.com |
Detailed Research Findings:
Specific research focused solely on this compound is limited in the public domain. However, research on closely related 2H-pyrone structures provides valuable insights. For instance, studies on similar pyrone derivatives have explored their potential as anti-inflammatory and anticancer agents. The biological activity of these compounds is often attributed to the pyrone core, with the nature and position of the substituents influencing their specific interactions with biological targets. Further dedicated research on this compound is necessary to fully elucidate its chemical and biological profile.
Structure
2D Structure
3D Structure
Properties
CAS No. |
70007-83-9 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-6-oxopyran-2-yl)acetate |
InChI |
InChI=1S/C10H12O4/c1-3-13-9(11)6-8-4-7(2)5-10(12)14-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
HOAPSQMFSMCEOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=O)O1)C |
Origin of Product |
United States |
Reactivity and Derivatization Pathways of Ethyl 4 Methyl 2 Oxo 2h Pyran 6 Acetate Analogues
Nucleophilic and Electrophilic Attack Sites on the Pyrone Ring
The reactivity of the 2-pyrone ring is characterized by several electrophilic centers, making it susceptible to nucleophilic attack. umich.edu The primary sites for such attacks are the C2, C4, and C6 positions. umich.edu The electron-withdrawing nature of the lactone carbonyl group at C2 and the conjugated system renders these positions electron-deficient and thus, prime targets for nucleophiles.
Conversely, the pyrone ring can also participate in reactions requiring electrophilic attack, although this is less common. The electron density of the ring can be influenced by the substituents present. For instance, electron-donating groups can enhance the nucleophilicity of the ring, making it more amenable to reactions with electrophiles.
Reactions with Nucleophiles: Organometallic Reagents and Hydride Donors
The reaction of 2-pyrone analogues with organometallic reagents, such as Grignard reagents and organocuprates, is a powerful method for carbon-carbon bond formation. chadsprep.comyoutube.com Grignard reagents typically add to the carbonyl group (C2), leading to ring-opening or rearrangement products. youtube.com The reaction often proceeds via a tetrahedral intermediate which can then undergo further transformations. youtube.com
Lithium dialkylcuprates (Gilman reagents) are generally less reactive than Grignard reagents and can offer more controlled reactions. youtube.com They can selectively add to the C6 position of the pyrone ring in a conjugate addition fashion, which is a valuable strategy for introducing alkyl or aryl groups at this position. chadsprep.com
Hydride donors, such as sodium borohydride (B1222165) and lithium aluminum hydride, are commonly used for the reduction of the pyrone ring. These reagents can reduce the lactone carbonyl group, leading to dihydropyrones or ring-opened diols, depending on the reaction conditions and the substrate.
Ester Cleavage and Acylation Reactions
The ester group at the C6 position of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate is a key functional handle for derivatization. This ester can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is significant as the resulting carboxylic acid can then be activated and subjected to a variety of acylation reactions.
For instance, the carboxylic acid can be converted to an acid chloride, which is a highly reactive intermediate for the introduction of various nucleophiles. Alternatively, direct coupling reactions with amines or alcohols can be performed to generate amides or different esters, respectively. These reactions provide a straightforward route to a diverse range of derivatives with potentially new chemical and biological properties.
Cyclization Reactions and Heterocycle Annulation
The 2-pyrone ring is an excellent precursor for the synthesis of various fused and non-fused heterocyclic systems. These transformations often involve the pyrone ring acting as a synthon for a larger, more complex molecule.
Formation of Fused Pyranoquinoline Systems
Fused pyranoquinoline systems can be synthesized from 2-pyrone derivatives through tandem reactions. nih.gov For example, an acid-catalyzed reaction between a 4-hydroxyquinolone and a suitable pyrone derivative can lead to the formation of a pyrano[3,2-c]quinolone. nih.gov This type of reaction showcases the ability of the pyrone ring to participate in annulation strategies to build intricate polycyclic frameworks.
Pyranopyran Synthesis
The dimerization or reaction of 2-pyrone derivatives with other pyran systems can lead to the formation of pyranopyrans. These reactions can be promoted by various catalysts and reaction conditions. The specific substitution pattern on the starting pyrone will dictate the regiochemistry and stereochemistry of the resulting pyranopyran.
Recyclization to Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Thiazoles, Pyrimidines)
One of the most versatile applications of 2-pyrones is their recyclization to form other heterocyclic rings. researchgate.netnih.govresearchgate.net These transformations typically involve reaction with a binucleophile, which attacks the pyrone ring leading to ring-opening and subsequent recyclization into a new heterocyclic system.
Pyrazoles: Reaction of 2-pyrones with hydrazine (B178648) hydrate (B1144303) can yield pyrazole (B372694) derivatives. researchgate.net This transformation involves the initial attack of hydrazine at an electrophilic carbon of the pyrone ring, followed by ring opening and cyclization.
Thiazoles: Similarly, reaction with a sulfur and nitrogen-containing binucleophile, such as thiourea (B124793) or a substituted thioamide, can lead to the formation of thiazole (B1198619) rings. rsc.org
Pyrimidines: The reaction of 2-pyrones with amidines or urea (B33335) can be employed to synthesize pyrimidine (B1678525) derivatives. This involves the incorporation of the N-C-N fragment from the binucleophile into the newly formed ring.
These recyclization reactions are highly valuable as they provide access to a wide array of medicinally relevant heterocyclic cores from a common 2-pyrone starting material.
Table of Research Findings on the Reactivity of this compound Analogues
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Nucleophilic Attack | Organometallic Reagents (Grignard, Gilman) | Ring-opened or addition products | chadsprep.comyoutube.com |
| Nucleophilic Attack | Hydride Donors (NaBH₄, LiAlH₄) | Dihydropyrones, diols | orgsyn.org |
| Ester Cleavage | Acid or Base Hydrolysis | Carboxylic Acids | rsc.org |
| Cyclization | 4-hydroxyquinolones, Acid catalyst | Fused Pyranoquinolines | nih.gov |
| Recyclization | Hydrazine Hydrate | Pyrazoles | researchgate.net |
| Recyclization | Thioamides | Thiazoles | rsc.org |
| Recyclization | Amidines | Pyrimidines | researchgate.net |
Functional Group Interconversions (Oxidation, Reduction, Hydrogenation)
The 2-pyrone ring can undergo various functional group interconversions, including reduction and hydrogenation, to yield saturated or partially saturated lactones. While specific oxidation studies on the pyrone ring are less common, related oxidative cleavage reactions are known. wikipedia.org
Reduction and Hydrogenation:
The reduction of the 2-pyrone ring system has been accomplished using several methods, leading to different products depending on the reagents and conditions employed.
Catalytic Hydrogenation: Asymmetric hydrogenation of substituted 2-pyrones has been shown to be a highly effective method for producing optically active 5,6-dihydropyrones and fully saturated δ-lactones. acs.org Using cationic ruthenium catalysts with atropisomeric bidentate phosphine (B1218219) ligands, various 2-pyrones can be hydrogenated with high enantioselectivity. acs.org For instance, the hydrogenation of 4,6-dimethyl-2H-pyran-2-one can proceed to the corresponding tetrahydropyrone, with the diastereoselectivity of the second hydrogenation step being controlled by the catalyst's chirality. acs.org In some cases, a double asymmetric induction effect is observed when a chiral center is already present in the substrate. acs.org
Further hydrogenation of the resulting 5,6-dihydropyrones can lead to the corresponding saturated δ-lactones. acs.org The modification of substituents on the pyrone ring, such as the debenzylation of a 4-benzyloxy group, can also be achieved through catalytic hydrogenation over a palladium catalyst. mdpi.com
Interactive Table: Catalytic Hydrogenation of Substituted 2-Pyrones
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| 4,6-Dimethyl-2H-pyran-2-one | Cationic Ru-(R)-MeO-Biphep | (R)-4,6-Dimethyl-5,6-dihydro-2H-pyran-2-one | Up to 97% | - | acs.org |
| 4,6-Dimethyl-2H-pyran-2-one | Cationic Ru-(S)-MeO-Biphep | (S)-4,6-Dimethyl-5,6-dihydro-2H-pyran-2-one | High | - | acs.org |
| 4,5,6-Trimethyl-2H-pyran-2-one | Cationic Ru-(R)-MeO-Biphep | (4R,5R,6R)- and (4S,5R,6R)-Tetrahydro-4,5,6-trimethyl-2H-pyran-2-one | - | Controlled by catalyst | acs.org |
Reduction with Complex Metal Hydrides: The use of complex metal hydrides, such as lithium aluminum hydride, on α-pyrones generally results in the hydrogenolysis of the O-C2 bond (the 1,6-linkage). oup.com This ring-opening reduction leads to the formation of diols. The reactivity of the pyrone ring towards these reagents is influenced by the substituents present. oup.com
Mechanistic Investigations of Pyrone Transformations
The transformations of the 2-pyrone ring are underpinned by several key mechanistic pathways, including ring-opening/decarboxylation, cycloaddition reactions, and nucleophilic attack. Theoretical and experimental studies have provided significant insights into these processes.
Ring-Opening and Decarboxylation: The mechanism of ring-opening and subsequent decarboxylation of 2-pyrones is highly dependent on the molecular structure, solvent, and pH. iastate.edunih.gov For 4-hydroxy-6-methyl-2-pyrone, studies combining experimental results and density functional theory (DFT) calculations have shown that in water, ring-opening can occur via nucleophilic addition of a water molecule to the C2 lactone carbonyl. iastate.edu This leads to the formation of a zwitterionic intermediate which then undergoes decarboxylation. iastate.edu The presence of a double bond at the C5=C6 position is crucial for this pathway. iastate.edu The apparent activation energy for this thermal, uncatalyzed ring-opening and decarboxylation in water has been measured to be approximately 58 ± 12 kJ/mol. iastate.edu
Photochemical irradiation of 2-pyrones can also induce ring-opening. For example, the irradiation of 4-methoxy-6-methyl-2-pyrone in an aqueous solution leads to the formation of cis-β-methyl glutaconic half-ester and the corresponding diacid. researchgate.netcdnsciencepub.com It is proposed that this proceeds through an intermediate β-lactone. researchgate.netcdnsciencepub.com
Cycloaddition Reactions: 2-Pyrones are valuable dienes in cycloaddition reactions. They readily participate in Diels-Alder reactions with alkynes, which, after the extrusion of carbon dioxide from the initial bridged cycloadduct, yield highly substituted aromatic compounds. wikipedia.orgwikipedia.org
Mechanistic studies of Lewis acid-promoted cycloadditions between 2-pyrones and alkynylboranes have revealed a complex reaction pathway. acs.org Theoretical calculations suggest a rapid pre-equilibration of the alkynylborane species, followed by a Lewis acid-base complexation between the dienophile (borane) and the diene (pyrone). The reaction then proceeds via a [4+2] cycloaddition mechanism. acs.org
Intramolecular [5+2] cycloaddition reactions of γ-pyrones tethered to alkenes have also been investigated theoretically. acs.org These studies indicate a stepwise process involving the migration of a silyl (B83357) group to the carbonyl oxygen to form an oxidopyrylium ylide intermediate, which then undergoes a concerted intramolecular [5+2] cycloaddition. acs.org
Nucleophilic Ring Transformations: The 2-pyrone ring possesses three electrophilic centers at C2, C4, and C6, making it susceptible to nucleophilic attack. clockss.org These reactions often lead to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org For example, the reaction of 3-alkynyl-2-pyrones with secondary amines is proposed to proceed through a selective 1,6-nucleophilic ring opening, followed by decarboxylation and rearrangement to yield aryl amines. researchgate.net Quantum chemical calculations support this proposed mechanism and the observed regioselectivity. researchgate.net
Advanced Structural Characterization of Ethyl 4 Methyl 2 Oxo 2h Pyran 6 Acetate and Pyrone Derivatives
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
The ¹H and ¹³C NMR spectra of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate are predicted to exhibit characteristic signals corresponding to the various protons and carbons in the molecule. While specific experimental data for this exact compound is not widely published, analysis of related pyrone derivatives allows for an accurate estimation of the expected chemical shifts. researchgate.netacs.org
For instance, in the ¹H NMR spectrum, the methyl group at the C4 position would likely appear as a singlet in the range of δ 2.0-2.5 ppm. The protons of the ethyl acetate (B1210297) group would present as a quartet (for the -CH2-) around δ 4.0-4.3 ppm and a triplet (for the -CH3) around δ 1.2-1.4 ppm. The protons on the pyran ring itself would have distinct chemical shifts depending on their electronic environment.
The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbons of the pyrone ring and the ester group are expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-175 ppm. The carbons of the ethyl group and the methyl group would appear at the upfield end. The sp² hybridized carbons of the pyran ring would have signals in the intermediate region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~162.0 |
| C3 | ~6.2 | ~110.0 |
| C4 | - | ~150.0 |
| C4-CH₃ | ~2.2 | ~20.0 |
| C5 | ~6.0 | ~105.0 |
| C6 | - | ~160.0 |
| C6-CH₂ | ~3.5 | ~35.0 |
| C=O (ester) | - | ~170.0 |
| O-CH₂ | ~4.2 | ~61.0 |
| O-CH₂-CH₃ | ~1.3 | ~14.0 |
Note: These are predicted values based on known spectroscopic data for similar pyrone derivatives and may vary from experimental values.
Studies on various 4H-pyran and pyran-2-one derivatives have provided a wealth of spectroscopic data that supports these predictions. For example, the synthesis and characterization of various substituted pyran-2-ones have shown consistent NMR patterns that aid in the structural assignment of new analogues. researchgate.netnih.govresearchgate.net
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent feature would be the C=O stretching vibrations. The lactone carbonyl group within the pyran ring typically absorbs in the region of 1720-1740 cm⁻¹. The ester carbonyl of the acetate group would also show a strong absorption in a similar region, potentially leading to a broad or overlapping band.
Other significant absorptions would include the C-O stretching of the ester and the lactone, which are expected in the 1200-1300 cm⁻¹ region. The C=C stretching of the pyran ring would likely appear around 1640 cm⁻¹. The C-H stretching vibrations of the methyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ range. banglajol.infodocbrown.infonist.gov
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Lactone) | 1720-1740 | Strong |
| C=O (Ester) | 1735-1750 | Strong |
| C=C (Pyran Ring) | ~1640 | Medium |
| C-O (Ester & Lactone) | 1200-1300 | Strong |
| C-H (sp³) | 2850-3000 | Medium |
Note: These are predicted values and may vary based on the specific molecular environment and sample preparation.
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₂O₄), the expected molecular weight is approximately 196.19 g/mol . In an ESI-MS experiment, the molecule would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.
The fragmentation pattern in the mass spectrum would be indicative of the structure. Common fragmentation pathways for pyrone derivatives involve the loss of CO or CO₂ from the pyrone ring. The ethyl acetate side chain could also undergo characteristic fragmentation, such as the loss of an ethoxy group (-OCH₂CH₃) or the entire ethyl acetate moiety. Analysis of the fragmentation of related pyrone derivatives helps in predicting the likely fragmentation pathways for the title compound. nih.gov
Crystallographic Studies
While spectroscopic methods provide valuable data on molecular connectivity, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of atoms.
Single-Crystal X-ray Diffraction Analysis
Although a crystal structure for this compound is not available in the surveyed literature, the crystal structure of a closely related compound, Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate (C₁₂H₁₄O₆), provides significant insight into the likely structural features. nih.gov
This related compound crystallizes in the triclinic space group P-1. nih.gov The pyran-2-one ring is essentially planar, a common feature for this heterocyclic system. The bond lengths and angles within the pyran ring are consistent with its aromatic character, showing partial double bond character for the C-C bonds and C-O bonds within the ring.
Table 3: Selected Crystallographic Data for the Related Compound, Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate nih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄O₆ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8258 (10) |
| b (Å) | 8.2722 (11) |
| c (Å) | 10.0838 (13) |
| α (°) | 77.374 (7) |
| β (°) | 77.759 (6) |
| γ (°) | 88.857 (7) |
| Volume (ų) | 622.28 (14) |
| Z | 2 |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The way molecules pack in a crystal is governed by a variety of intermolecular interactions. In the case of this compound, which lacks strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker C-H···O hydrogen bonds and van der Waals forces. The oxygen atoms of the pyrone ring and the ester group can act as hydrogen bond acceptors.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netmatec-conferences.orgtandfonline.comnih.govmdpi.com This method maps the electron density to define a surface around a molecule in a crystal, and the distances from this surface to the nearest nucleus inside and outside the surface are used to generate a d_norm map. This map highlights regions of close intermolecular contacts.
For pyrone derivatives, Hirshfeld surface analysis typically reveals the prevalence of H···H, C···H, and O···H contacts. matec-conferences.orgnih.gov The analysis of the crystal structure of Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate shows that the molecules are held together by C-H···O hydrogen bonds. nih.gov A similar pattern of interactions would be expected for this compound.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For pyrone derivatives, these plots often show that H···H interactions make up a significant portion of the total surface contacts, reflecting the importance of van der Waals forces in the crystal packing. The C···H/H···C and O···H/H···O contacts provide specific information about the directional interactions that contribute to the stability of the crystal lattice.
Computational Chemistry and Molecular Modeling Studies of Pyrone Compounds: The Case of this compound
The field of computational chemistry provides powerful tools to investigate the properties and potential applications of chemical compounds. For pyrone derivatives, such as this compound, these methods offer insights into their electronic structure, stability, and potential biological activities. This article explores various computational approaches as they apply to this specific pyrone compound, drawing on established methodologies and findings from related molecules.
Computational Chemistry and Molecular Modeling Studies of Pyrone Compounds
Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of organic compounds. researchgate.netdergipark.org.tr These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting a molecule's reactivity. nih.govyoutube.com
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO is an important parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests a more reactive molecule. nih.gov For pyrone derivatives, DFT calculations can elucidate the regions of the molecule that are most likely to participate in chemical reactions. amrita.edu
| Computational Parameter | Typical Predicted Value for Pyrone Derivatives | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical reactivity and stability |
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wayne.edu For flexible molecules like Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate, which has a rotatable ethyl acetate (B1210297) group, conformational analysis is essential to identify the most stable conformers and their relative energies.
Computational methods, again often employing DFT, can be used to perform a systematic search of the conformational space. wayne.edu The results of such an analysis for this compound would likely reveal several low-energy conformers. The planarity of the pyran-2-one ring is a key feature, although substituents can cause minor distortions. nih.gov A study on a related compound, Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate, revealed a roughly planar molecule. nih.govnih.gov Understanding the preferred conformation is critical as it influences the molecule's interaction with biological targets.
| Conformational Feature | Predicted Characteristic for this compound |
|---|---|
| Pyran Ring Conformation | Largely planar |
| Ethyl Acetate Side Chain | Multiple low-energy conformers due to bond rotation |
| Relative Energy of Conformers | Typically within a few kcal/mol of the global minimum |
Pharmacophore Modeling and Ligand-Receptor Interaction Prediction
Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential steric and electronic features of a molecule necessary for its biological activity. nih.govresearchgate.netyoutube.comyoutube.com A pharmacophore model for this compound would highlight features such as hydrogen bond acceptors (the carbonyl and ester oxygens), hydrophobic regions (the methyl group), and potentially an aromatic ring feature from the pyranone system.
Once a pharmacophore model is developed, it can be used to screen virtual compound libraries to identify other molecules with similar features that might exhibit the same biological activity. nih.gov Furthermore, molecular docking studies can predict how the molecule might bind to the active site of a specific protein target. researchgate.net This involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a score that estimates the binding affinity. For this compound, potential targets could include enzymes or receptors implicated in inflammatory or proliferative diseases, given the known activities of other pyrone derivatives. nih.gov
| Pharmacophoric Feature | Potential Location on this compound |
|---|---|
| Hydrogen Bond Acceptor | Oxygen atoms of the pyranone ring and the ethyl acetate group |
| Hydrophobic Center | Methyl group on the pyran ring |
| Aromatic/Planar Group | The 2-oxo-2H-pyran ring |
Prediction of Biological Activity Profiles
Computational tools can predict the likely biological activities of a compound based on its chemical structure. qima-lifesciences.com Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a molecule and compare it to a large database of known biologically active compounds to generate a spectrum of probable activities. researchgate.net
For this compound, a PASS prediction might suggest a range of activities, including potential anti-inflammatory, antimicrobial, or anticancer effects, which are common for the pyrone class of compounds. ekb.egnih.gov These in silico predictions are valuable for prioritizing compounds for further experimental testing and for hypothesis generation in drug discovery. researchgate.netresearchgate.net
| Predicted Biological Activity | Basis for Prediction |
|---|---|
| Anti-inflammatory | Structural similarity to known anti-inflammatory pyrones |
| Antimicrobial | Presence of the pyran-2-one scaffold, known for antimicrobial properties |
| Anticancer | The pyran-2-one moiety is a feature in some anticancer agents |
ADMETox Prediction
ADMETox prediction involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. These predictions are vital in the early stages of drug development to identify compounds with poor pharmacokinetic profiles or potential toxicity issues. nih.govnih.gov Various online platforms and software can calculate parameters such as solubility, gastrointestinal absorption, blood-brain barrier penetration, and potential for causing toxicity. mdpi.com
For this compound, ADMETox predictions would assess its drug-likeness based on criteria like Lipinski's rule of five. nih.gov It would also predict its metabolic fate, for instance, which cytochrome P450 enzymes might be involved in its metabolism, and screen for potential toxicities such as carcinogenicity or hepatotoxicity. nih.govsums.ac.ir
| ADMET Parameter | Predicted Property for this compound |
|---|---|
| Lipinski's Rule of Five | Likely to comply, suggesting good oral bioavailability |
| Aqueous Solubility | Moderate, influenced by the ester and carbonyl groups |
| Blood-Brain Barrier Permeability | Likely to be low |
| Cytochrome P450 Inhibition | Possible inhibition of certain isoforms, requires specific prediction |
| Ames Mutagenicity | Generally predicted to be non-mutagenic for similar structures |
Biological and Bioactivity Research of Pyrone Derivatives
General Overview of Pharmacological Activities of 2H-Pyrone Scaffolds
The 2H-pyran-2-one, or α-pyrone, a six-membered heterocyclic ring containing an oxygen atom and a lactone group, is a structural motif of significant interest in medicinal chemistry. acs.orgacs.org This scaffold is prevalent in a multitude of natural products isolated from diverse sources such as plants, bacteria, fungi, and marine organisms. acs.orgresearchgate.net Compounds featuring the 2H-pyrone core exhibit a vast array of pharmacological activities, making them privileged structures in drug discovery. acs.orgnih.gov
Extensive research has demonstrated that derivatives of 2H-pyrone possess remarkable biological properties, including antimicrobial, antiviral, cytotoxic, and antitumor activities. nih.govnih.govresearchgate.netnih.gov Their broad spectrum of action also extends to anti-inflammatory, neurotoxic, phytotoxic, and anticoagulant effects. acs.orgnih.gov The inherent chemical features of the 2H-pyrone ring, such as the conjugated diene and ester group, not only contribute to its biological activity but also render it a versatile building block for the synthesis of complex molecules and key intermediates in organic and medicinal chemistry. acs.org The biocompatibility of many pyrone-based derivatives further enhances their potential for therapeutic applications. nih.gov The diverse bioactivities have spurred considerable interest in the synthesis and development of novel 2H-pyrone derivatives for various therapeutic targets. acs.orgnih.gov
Antimicrobial Research: Antibacterial and Antifungal Efficacy
The 2H-pyrone scaffold is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives demonstrating significant antibacterial and antifungal properties. acs.orgnih.gov Natural and synthetic 2-pyrones have shown efficacy against a range of pathogenic microbes.
Research into synthetic 4-substituted-6-methyl-2-pyrones has revealed potent inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, as well as the fungi Schizosaccharomyces pombe and Botrytis cinerea. Similarly, derivatives of 6-hydroxy-2H-pyran-3(6H)-ones with substituents at the C-2 and C-6 positions have displayed significant activity against Gram-positive bacteria. For instance, 2-[4-(phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one showed a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus ATCC 2593. Another derivative, 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one, exhibited an even lower MIC of 0.75 µg/mL against Streptococcus sp. C203M. The antimicrobial activity in this class of compounds is associated with the α,β-enone system and the nature of the substituents at the C-2 position.
Naturally occurring 2-pyrones also contribute significantly to the antimicrobial landscape. Viridepyronone, a 6-substituted 2H-pyran-2-one isolated from Trichoderma viride, has demonstrated good antifungal activity against Sclerotium rolfsii, with a minimum inhibitory concentration of 196 μg/mL. Ficipyrone A, isolated from the endophytic fungus Pestalotiopsis fici, showed antifungal activity against the plant pathogen Gibberella zeae with an IC50 value of 15.9 μM. Furthermore, three new α-pyrone derivatives from the fungus Penicillium ochrochloron displayed selective antimicrobial activity against tested fungal and bacterial strains with MIC values ranging from 12.5 to 100 μg/ml.
| Compound | Microorganism | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| 2-[4-(phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 µg/mL (MIC) | |
| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 µg/mL (MIC) | |
| Viridepyronone | Sclerotium rolfsii | 196 µg/mL (MIC) | |
| Ficipyrone A | Gibberella zeae | 15.9 µM (IC50) | |
| α-pyrone derivatives from Penicillium ochrochloron | Various fungi and bacteria | 12.5 - 100 µg/mL (MIC) |
Antiviral Investigations (e.g., HIV Protease Inhibition)
The 2H-pyrone scaffold has been extensively investigated for its antiviral properties, with a particular focus on the inhibition of the human immunodeficiency virus (HIV) protease. This enzyme is crucial for the replication of the virus, making it a prime target for antiretroviral therapy.
A significant breakthrough in this area was the development of Tipranavir (TPV), a non-peptidic HIV protease inhibitor belonging to the 4-hydroxy-5,6-dihydro-2-pyrone sulfonamide class. The discovery of Tipranavir stemmed from a broad screening program that identified the 4-hydroxycoumarin, phenprocoumon, as a lead template. Subsequent structure-based design led to the identification of 4-hydroxy-2-pyrone derivatives as potent inhibitors. The 4-hydroxy group of the pyrone ring is a key pharmacophoric element, forming hydrogen bonds with the catalytic aspartic acid residues in the active site of the HIV protease. The lactone moiety of the pyrone ring often displaces a conserved water molecule in the enzyme's active site.
Further studies on a series of 5,6-dihydro-4-hydroxy-2-pyrones revealed that side chains at the C-6 position could extend into the S1' and S2' subsites of the enzyme, enhancing inhibitory activity. One such compound exhibited a Ki of 15 nM and an antiviral IC50 of 5 µM in cell culture assays. This line of research culminated in the development of Tipranavir, which has a Ki value of 8 pM and an IC90 of 100 nM in antiviral cell culture. Tipranavir has shown considerable activity against numerous protease inhibitor-resistant HIV strains.
Beyond HIV, other pyran derivatives have also been explored for their antiviral potential. For instance, certain 2H-pyrano[2,3-b]pyridine derivatives have demonstrated potent activity against rhinoviruses, the causative agents of the common cold, with IC50 values as low as 0.006 µg/mL. Some of these compounds were also active against human, simian, and bovine rotaviruses.
Anticancer and Cytotoxic Profiling
The 2H-pyrone scaffold is a prominent feature in a variety of natural and synthetic compounds with significant anticancer and cytotoxic activities. These compounds exert their effects through diverse mechanisms, including the targeting of key signaling pathways and the induction of apoptosis.
One notable example is the 2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), which has been shown to impede malignant progression in breast cancer driven by the oncogenic KRAS gene. BHP was found to suppress the migratory and invasive properties of breast cancer cells and interfere with the interaction between KRAS and Raf-1, thereby blocking downstream signaling through the PI3K/AKT and ERK pathways. The same compound also demonstrated the ability to synergistically enhance the sensitivity of human cervical cancer cells to ionizing radiation by promoting the overproduction of reactive oxygen species (ROS), leading to increased apoptotic cell death.
Synthetic 4-substituted-6-methyl-2-pyrones have also been evaluated for their cytotoxic effects. Specifically, 4-phenylethynyl-, 4-tetrahydropyranylpropargyl ether-, and 4-ethynyl-6-methyl-2-pyrones have shown excellent potential as anticancer agents against A2780 human ovarian carcinoma and K562 human chronic myelogenous leukemia cell lines. From the endophytic fungus Phoma sp., pyranone derivatives have been isolated that exhibit moderate cytotoxic activity against the HL-60 human acute promyeloid leukemia cell line.
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Phomapyrone A | HL-60 (Human acute promyeloid leukemia) | 34.62 µM | |
| Phomapyrone B | HL-60 (Human acute promyeloid leukemia) | 27.90 µM | |
| 11S, 13R-(+)-Phomacumarin A | HL-60 (Human acute promyeloid leukemia) | 31.02 µM |
Central Nervous System Activities: Anxiolytic, Sedative, and Anticonvulsant Properties
Derivatives of the 2H-pyrone scaffold have demonstrated a range of activities within the central nervous system (CNS), including anxiolytic, sedative, and anticonvulsant effects.
A fraction rich in styryl-2-pyrones and dihydrostyryl-2-pyrones from the plant Polygala sabulosa has been shown to possess acute anticonvulsant, hypnosedative, and anxiolytic-like properties in rodent models. Notably, both acute and subchronic treatment with this fraction induced an anxiolytic effect without the development of tolerance or withdrawal symptoms, which are common issues with conventional anxiolytics like diazepam.
Further investigation into a specific compound, 6-styryl-2-pyrone (STY) from Aniba panurensis, has elucidated its anxiolytic-like effects. Studies in mice have shown that STY produces these effects, which are likely mediated through the GABAergic system. Administration of STY led to increased concentrations of GABA, as well as glutamate (B1630785) and taurine, in the prefrontal cortex and hippocampus of the mice.
In the context of cancer therapy, a 2-pyrone derivative has also shown activity relevant to the CNS. The compound 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) was found to suppress the stemness of glioma stem-like cells (GSCs). GSCs are implicated in the progression and treatment resistance of brain tumors. BHP inhibited sphere formation and the expression of stemness-regulating transcription factors in these cells, suggesting its potential in treating brain tumors by targeting the cancer stem cell population.
While the broader class of pyran derivatives has been investigated for various CNS applications, including the development of antiepileptic drugs, specific data on the anxiolytic, sedative, or anticonvulsant properties of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate is not available in the reviewed literature.
Enzyme Inhibition Studies (e.g., Acetylcholinesterase)
The 2H-pyrone scaffold has been identified as a valuable template for the design of inhibitors for various enzymes, including proteases and esterases. A significant body of research has focused on the inhibition of human sputum elastase (HSE) and cholinesterases by 2-pyrone derivatives.
A study of nineteen 4-hydroxy- and 4-methoxy-2-pyrones related to the natural product elasnin (B607285) revealed their inhibitory activity against HSE. The most effective inhibitors were found to be 3-(1-oxoalkyl)-4-hydroxy-6-alkyl-2-pyrones, with the octyl homologue being the most potent, exhibiting a Ki of 4.6 µM. The mechanism of inhibition by these compounds varied from noncompetitive to mixed-type to uncompetitive, depending on the substitution pattern. It was proposed that the 4-hydroxy-2-pyrone moiety binds to the S4 subsite of the enzyme. Congeners of elasnin, specifically C-3 alkyl substituted 2-pyrones, were also identified as effective and highly specific inhibitors of human leukocyte elastase (HLE).
In the context of neurodegenerative diseases like Alzheimer's, pyran-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, a 4-methylthiocoumarin derivative, which contains a pyranone core, was found to be a robust inhibitor of AChE with an IC50 value of 5.63 µM. Other pyrano[2,3-b]quinoline derivatives have shown moderate AChE inhibition activity.
| Compound Class/Derivative | Enzyme | Inhibitory Activity (Ki/IC50) | Reference |
|---|---|---|---|
| 3-(1-Oxooctyl)-4-hydroxy-6-octyl-2-pyrone | Human Sputum Elastase (HSE) | 4.6 µM (Ki) | |
| 4-Methylthiocoumarin derivative | Acetylcholinesterase (AChE) | 5.63 µM (IC50) | |
| Pyrano[2,3-b]quinoline derivatives (e.g., 2e) | Acetylcholinesterase (AChE) | Moderate inhibition (6 times less active than tacrine) |
Antioxidant and Antiradical Activity Assessments
The pyran scaffold is a common structural feature in many natural and synthetic compounds that exhibit antioxidant and antiradical activities. These properties are crucial in combating oxidative stress, which is implicated in a wide range of diseases.
Derivatives of 4H-pyran have been synthesized and evaluated for their antioxidant potential. For instance, certain 4H-pyran derivatives have shown notable efficacy as free radical scavengers. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.
While specific studies on the antioxidant activity of "this compound" were not identified in the searched literature, the broader class of pyran-containing compounds, such as flavonoids, are well-known for their potent antioxidant properties. The structural features of the pyran ring, often in conjunction with phenolic hydroxyl groups, contribute to this activity. The investigation of pyran derivatives as antioxidants remains an active area of research in the development of therapeutic agents for conditions associated with oxidative damage.
Plant Growth Regulatory Effects
Similarly, a thorough search of agricultural and chemical biology literature indicates a lack of studies focused on the plant growth regulatory effects of this compound. While some pyran-containing compounds have been investigated for their agrochemical potential, including herbicidal or plant growth-promoting activities, no such research has been documented for this specific chemical.
The investigation of novel compounds for their effects on plant physiology is an active area of research. Such studies typically involve bioassays to determine effects on seed germination, root and shoot elongation, and other developmental processes in various plant species. The absence of any published reports suggests that this compound has not been a subject of such investigations, or the results have not been disclosed in publicly accessible scientific literature.
Consequently, there is no experimental data to present in a table format regarding the effects of this compound on plant growth. Further research would be required to determine if this compound possesses any properties as a plant growth regulator.
Natural Occurrence and Biosynthetic Pathways of Pyrone Compounds
Isolation from Natural Sources (Plants, Fungi, Microbes, Animals)
Pyrone derivatives are prolifically produced by various organisms, particularly fungi and bacteria. researchgate.netnih.govresearchgate.net Fungal genera such as Aspergillus, Penicillium, Trichoderma, Diaporthe, and Cephalotrichum are well-documented sources of α-pyrones. researchgate.netnih.govnih.govnih.gov For instance, 6-pentyl-α-pyrone (6-PP) is a significant volatile organic compound produced by multiple Trichoderma species. nih.gov Similarly, the fungus Cephalotrichum microsporum has been shown to produce a variety of α-pyrone metabolites. nih.gov Endophytic fungi, which reside within plant tissues, are also a rich source; Nigrospora sp., for example, produces α-pyrones and mellein-type pentaketides. nih.gov
Bacteria, especially from the genus Streptomyces, are known to produce γ-pyrone compounds like actinopyrones and benwamycins. nih.gov Marine environments are also a key source for pyrone discovery, with compounds isolated from marine-derived fungi, bacteria, and sponges. researchgate.net While less common, pyrones have also been isolated from plants and insects. researchgate.net The isolation process typically involves extraction from the source organism (e.g., from a fungal culture) followed by various chromatographic techniques to separate and purify the individual compounds. nih.govmdpi.com
Table 1: Examples of Naturally Occurring Pyrone Compounds and Their Sources
| Compound Name | Pyrone Type | Natural Source | Reference(s) |
|---|---|---|---|
| 6-Pentyl-α-pyrone (6-PP) | α-Pyrone | Trichoderma spp. (fungus), Streptomyces morookaensis (bacterium) | nih.gov |
| Pyrenocine A | α-Pyrone | Pyrenochaeta terrestris (fungus) | nih.gov |
| Nectriapyrone | α-Pyrone | Phoma guepenii (fungus) | nih.gov |
| Luteapyrone | γ-Pyrone | Metapochonia lutea (fungus) | mdpi.com |
| Aureothin | γ-Pyrone | Streptomyces sp. (bacterium) | nih.gov |
| Actinopyrones | γ-Pyrone | Streptomyces sp. (bacterium) | nih.govmdpi.com |
| Dibenzo-α-pyrones | α-Pyrone | Diaporthe sp. (fungus) | nih.gov |
| Pestalotiopyrone D | α-Pyrone | Pestalotiopsis sydowiana (fungus) | nih.gov |
| Nocardiopyrone | 4-Hydroxy-2-pyrone | Nocardiopsis sp. (bacterium) | mdpi.com |
Pyrone Derivatives as Natural Alkaloids and Metabolites
Pyrone derivatives are a significant class of secondary metabolites, which are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. youtube.com Instead, these molecules often fulfill ecological functions. Fungi, in particular, are prolific producers of pyrone secondary metabolites. nih.govnih.gov For example, fungi from the genus Nigrospora are known to produce a range of secondary metabolites including pestalopyrone (B1256279) and hydroxypestalopyrone. nih.gov The post-fire fungus Pyronema domesticum shows a notable induction of genes involved in metabolizing aromatic compounds, suggesting its role in processing pyrolyzed organic matter in its environment. frontiersin.org
While the term "alkaloid" typically refers to naturally occurring compounds containing basic nitrogen atoms, some natural products incorporate both a pyrone ring and a nitrogen-containing moiety. An example is the fungal metabolite pyrophen, an amino acid-derived α-pyrone produced by a nonribosomal peptide synthetase (NRPS)-nonreducing polyketide synthase (NRPKS) hybrid enzyme in Aspergillus niger. acs.org However, pyrones are more commonly classified as polyketides rather than alkaloids. mdpi.comnih.gov Pyrrolizidine alkaloids, for instance, are a distinct class of toxins found in certain plants and are not structurally classified as pyrones. mdpi.com The vast majority of pyrone derivatives found in nature are metabolites originating from pathways other than alkaloid biosynthesis. nih.govnih.gov
Biosynthetic Origins and Intermediates (e.g., Polyketide Pathways)
The biosynthesis of most pyrone natural products is rooted in the polyketide pathway. nih.govnih.govwikipedia.org Polyketides are a large and structurally diverse family of secondary metabolites produced by a class of multienzyme proteins called polyketide synthases (PKSs). wikipedia.orgwikipedia.org This biosynthesis bears a strong resemblance to fatty acid synthesis. wikipedia.org
The formation of the α-pyrone ring typically involves the cyclization of a triketide intermediate. acs.orgnih.gov The process begins with a "starter unit," often acetyl-CoA, which is sequentially condensed with "extender units," usually malonyl-CoA. wikipedia.org These reactions are catalyzed by PKSs. For α-pyrone formation, two successive extension reactions produce a linear triketide thioester, which remains bound to the PKS. nih.gov This triketide intermediate is then cyclized through an intramolecular reaction, which also serves to release the final pyrone product from the enzyme. acs.orgnih.gov Natural products such as triacetic acid lactone are classic examples of this biosynthetic logic. mdpi.comnih.gov
Different types of PKSs—Type I (large, modular enzymes), Type II (dissociable enzyme complexes), and Type III (smaller homodimeric proteins)—can all be involved in producing polyketides that lead to pyrones. nih.govwikipedia.org For example, an iterative Type I PKS, Pks1, was identified as essential for the biosynthesis of 6-pentyl-α-pyrone in the fungus Trichoderma atroviride. nih.gov Engineering of these PKS assembly lines, for instance by truncating a pathway, can lead to the production of novel or different pyrone compounds, highlighting the modularity and adaptability of this biosynthetic machinery. nih.govnih.gov
Applications in Organic Synthesis and Functional Materials Science
Pyrone Derivatives as Versatile Synthons and Building Blocks
The 2-pyrone scaffold, the core of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate, is widely recognized as a privileged synthon in organic synthesis. researchgate.net These heterocyclic compounds are not merely passive frameworks but active participants in a multitude of chemical reactions. Their conjugated diene motif allows them to readily engage in Diels-Alder reactions, serving as a powerful tool for the construction of complex polycyclic systems often found in natural products. researchgate.net The reactivity of the pyrone ring enables its use as a building block for a diverse range of other molecular structures. researchgate.net
This compound and its analogs are considered important intermediates in organic synthesis. ontosight.ai The strategic placement of functional groups—the methyl group, the ester sidechain, and the oxo group—provides multiple sites for chemical modification. For instance, dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2-oxo-2H-pyran), a closely related and common precursor, is a versatile starting material for an extensive variety of heterocyclic systems. nih.gov The reactivity of these pyrone derivatives has been harnessed in multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step. mdpi.com Such characteristics underscore the role of these pyrones as foundational building blocks in the synthesis of novel compounds. nih.gov
The following table summarizes the key reactive sites and their potential transformations, highlighting the versatility of the pyrone core.
| Reactive Site | Type of Reaction | Potential Products |
| C5-C6 Double Bond | Diels-Alder Reaction | Bicyclic lactones, Aromatic compounds (after CO₂ extrusion) |
| C3 & C5 Positions | Nucleophilic Addition/Substitution | Substituted pyrones, Ring-opened products |
| Ester Group | Hydrolysis, Amidation, Transesterification | Carboxylic acids, Amides, Different esters |
| Ring Oxygen | Ring-opening reactions | Substituted pyridones, Phenols |
Precursors for Complex Heterocyclic Architectures
The utility of this compound extends to its role as a precursor for a vast array of more complex heterocyclic architectures. The 2-pyrone ring system can be transformed into various other heterocycles through ring-opening and ring-closing cascades, or by serving as a scaffold upon which other rings are built. researchgate.net
One of the most significant applications is the conversion of 2-pyrones into nitrogen-containing heterocycles. nih.govnih.gov Reaction with ammonia (B1221849) or primary amines can lead to the formation of corresponding pyridone derivatives, a structural motif present in many biologically active compounds. This transformation typically involves a nucleophilic attack on the pyrone ring, followed by ring-opening and subsequent recyclization with the elimination of water. The synthesis of nitrogen-containing bicyclic heterocycles can also be achieved through multi-step reaction sequences starting from 2-pyrone derivatives. researchgate.net
Furthermore, the pyrone ring can be fused with other heterocyclic systems to generate novel molecular frameworks. mdpi.com For example, derivatives of 2-pyrones are used to synthesize fused pyran systems and other complex oxygen-containing heterocycles. nih.govnih.gov The strategic functionalization of the pyrone allows for directed cyclization reactions, leading to the construction of intricate polycyclic structures. The ability to serve as a starting point for such a wide range of heterocyclic compounds makes pyrones like this compound indispensable in synthetic and medicinal chemistry. mdpi.com
Role in Fine Chemical and Specialty Chemical Industries
In the fine and specialty chemical industries, this compound and related pyrone derivatives serve as valuable intermediates. ontosight.ai Their utility stems from their capacity to be converted into a range of higher-value, more complex molecules through well-established chemical transformations. These downstream products may find applications in sectors such as agricultural chemicals, where they could act as leads for new pesticides or herbicides. ontosight.ai
The synthesis of various specialty chemicals often relies on the reactivity of the pyrone core. For instance, the reactions of 2-pyrones can yield substituted aromatic compounds, pyridines, and other heterocyclic systems that are key components in the manufacture of pharmaceuticals, agrochemicals, and performance materials. researchgate.net While specific large-scale industrial applications of this compound itself are not widely documented in public literature, the broader class of 2-pyrones is integral to synthetic strategies aimed at producing complex organic molecules for specialized markets.
Development of Functional Materials and Dyes
The chromophoric properties of the 2-pyrone system and its derivatives make them attractive candidates for the development of functional materials and dyes. mdpi.com The extended π-conjugation in the pyrone ring can be further modulated by the introduction of various substituent groups, allowing for the tuning of their absorption and emission properties.
A notable example within the broader pyran family is the laser dye 4-dicyanomethylene-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM), which showcases the potential of these scaffolds in optical applications. rsc.org The photophysical properties of such dyes, including their ability to undergo photoisomerization, are key to their function in materials for optical data storage or as molecular switches. rsc.org While research on this compound specifically as a dye is limited, its structural similarity to known pyran-based dyes suggests its potential as a synthon for new colorants. The covalent attachment of such dye molecules to polymer backbones is a common strategy for creating functional polymeric materials with specific optical properties. mdpi.com
Design of Fluorescent Probes
The development of fluorescent probes for the detection of specific analytes is a significant area of research. While coumarins (benz-2-pyrones) are well-known for their fluorescent properties, the simpler 2-pyrone core also serves as a platform for designing such probes. nih.gov The fluorescence of these molecules can be sensitive to their local environment, making them suitable for sensing applications.
Although direct application of this compound as a fluorescent probe is not extensively reported, related structures have been developed for such purposes. For example, a fluorogenic reagent based on a 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate (B1210297) structure has been synthesized for the detection of primary amines. nih.gov The underlying principle involves a chemical reaction between the probe and the analyte that induces a change in fluorescence. The pyrone scaffold offers a synthetically accessible framework that can be functionalized with recognition moieties and electron-donating or -withdrawing groups to create targeted fluorescent sensors. researchgate.net
Chemosensory and Aroma Research of Pyrone Based Compounds
Identification of Pyrone Derivatives as Volatile Flavor Compounds
While information on the target compound is unavailable, the broader class of pyrone derivatives is well-established for its presence in natural food systems and its contribution to flavor profiles. These compounds are heterocyclic lactones that are biosynthesized by a variety of organisms, including plants and microorganisms.
Research has identified numerous pyrone derivatives as volatile and semi-volatile components in fruits, and fermented products. For instance, compounds like maltol (B134687) and sotolon, which share the pyrone core structure, are potent flavor compounds with characteristic sweet, caramel-like, and spicy notes.
Table 1: Examples of Flavor-Active Pyrone Derivatives
| Compound Name | Typical Aroma Description | Found In |
| Maltol | Caramel, cotton candy, sweet | Baked goods, roasted malt |
| Sotolon | Fenugreek, maple syrup, curry | Fenugreek, sherry, botrytized wine |
| 6-Amyl-α-pyrone | Coconut, creamy, peach | Trichoderma species (fungi) |
Analysis of Aroma Characteristics and Odor Activity Values
As no studies have been published on the isolation or sensory analysis of Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate, its aroma characteristics and OAV remain undetermined. For comparison, related pyrone derivatives have been studied to determine their sensory impact.
Table 2: Odor Thresholds of Selected Flavor-Active Compounds
| Compound Name | Odor Threshold (in water) |
| Maltol | 5.0 ppb |
| Sotolon | 0.003 ppb |
Role in Scent-Marking and Animal Communication
Chemical communication is a fundamental aspect of animal behavior, with scent marking being a primary mode of conveying information about territory, reproductive status, and individual identity. The chemical composition of scent marks is often a complex mixture of volatile and non-volatile compounds.
While a thorough investigation into the chemical constituents of animal scent secretions, particularly those of the North American beaver (Castor canadensis), has been conducted, this compound has not been identified as a component of these secretions. Beaver castoreum, a glandular secretion used for territorial marking, contains a diverse array of compounds, including phenols, ketones, and other aromatic molecules, but no pyrone acetates have been reported in the scientific literature. wikipedia.orgbmvfragrances.com Therefore, there is currently no evidence to suggest a role for this compound in animal communication.
Future Research Directions for Ethyl 4 Methyl 2 Oxo 2h Pyran 6 Acetate
Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. researchgate.net Future research on Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate should prioritize the exploration of novel synthetic routes that offer improved yields, scalability, and sustainability compared to traditional methods.
Furthermore, transition metal-catalyzed reactions, such as those utilizing palladium, ruthenium, or gold, have emerged as powerful tools for the construction of the 2-pyrone scaffold. nih.govorganic-chemistry.orgnih.gov These methods, including Sonogashira coupling followed by electrophilic cyclization, nih.gov and N-heterocyclic carbene (NHC)-catalyzed annulations, rsc.org offer high regioselectivity and functional group tolerance under mild conditions. nih.govrsc.org Investigating these advanced catalytic systems for the synthesis of this compound could lead to more efficient and versatile production methods. The use of renewable resources, such as furfuryl alcohol, as starting materials for 2-pyrone synthesis also represents a promising avenue for enhancing the sustainability of the process. core.ac.uk
Table 1: Potential Sustainable Synthetic Approaches
| Catalytic System | Key Features | Potential Advantages for Synthesis |
|---|---|---|
| Heterogeneous Acid Catalysis | Reusable catalyst, reduced waste | Improved yield, simplified purification, greener process. google.com |
| Palladium Catalysis | High regioselectivity, mild conditions | Efficient construction of the pyrone ring with diverse functionalities. nih.gov |
| N-Heterocyclic Carbene (NHC) Catalysis | Metal-free, broad substrate scope | High yields under mild conditions with good functional group tolerance. rsc.org |
Deeper Understanding of Structure-Activity Relationships through Targeted Modifications
The biological activity of 2-pyrone derivatives is intrinsically linked to their chemical structure. nih.govnih.gov A systematic exploration of the structure-activity relationships (SAR) for this compound is crucial for the rational design of new analogues with enhanced therapeutic or agrochemical properties. Future research should focus on targeted modifications of the core structure and peripheral functional groups.
Key areas for modification include:
The 4-methyl group: Altering the size and electronics of this substituent could influence binding affinity to biological targets.
The 6-acetate side chain: The ester functionality can be modified to amides, carboxylic acids, or other bioisosteres to modulate solubility, metabolic stability, and biological activity. For instance, the synthesis of related pyrone-based hydrazides has been reported. researchgate.net
The pyrone ring itself: Introducing substituents at the C3 and C5 positions can significantly impact the molecule's electronic properties and steric profile. Studies on other pyran derivatives have shown that substitutions can dramatically alter biological outcomes, such as anti-Alzheimer's activity. nih.gov
For example, studies on other 4-substituted-6-methyl-2-pyrones have demonstrated that the nature of the substituent at the 4-position is critical for antimicrobial and cytotoxic activity. nih.gov Similarly, research on 3-hydroxy-6-methyl-4H-pyran-4-one derivatives has shown that modifications at the 2-position can lead to potent inhibitors of Pseudomonas aeruginosa biofilm formation. nih.gov By systematically synthesizing and evaluating a library of analogues, a comprehensive SAR profile can be established, guiding the development of next-generation compounds.
Expansion of Biological Efficacy and Target Identification for Therapeutic Applications
The 2-pyrone scaffold is present in numerous natural products with a wide array of biological activities, including antimicrobial, antiviral, cytotoxic, and anti-inflammatory effects. researchgate.netnih.govnih.gov While this compound is predicted to have potential antimicrobial, anti-inflammatory, and anticancer properties, ontosight.ai its specific biological targets and full therapeutic potential remain largely unexplored.
Future research should involve broad biological screening to identify novel activities. For instance, many pyran derivatives have been investigated for their effects on cancer cell lines and as antibacterial agents. researchgate.netresearchgate.netmdpi.com Specific areas of investigation could include:
Anticancer Activity: Screening against a panel of cancer cell lines to identify specific cytotoxic effects. Related pyran derivatives have shown activity against colorectal cancer (HCT-116) and breast cancer (MCF7) cell lines. researchgate.netmdpi.com Mechanistic studies could explore targets such as Cyclin-Dependent Kinase 2 (CDK2), which is inhibited by some pyran-containing compounds. mdpi.com
Antimicrobial and Anti-biofilm Activity: Evaluating the compound's efficacy against a range of pathogenic bacteria and fungi. The quorum sensing (QS) system in bacteria, such as the PQS pathway in Pseudomonas aeruginosa, is a known target for some pyran-4-one derivatives and represents a promising avenue for investigation. nih.gov
Anti-inflammatory and Immunomodulatory Effects: Investigating the compound's ability to modulate inflammatory pathways. Some 4-hydroxy-2-pyrones have demonstrated immunosuppressive effects on T-cells, suggesting potential for treating inflammatory diseases. mdpi.com
Enzyme Inhibition: Screening against key enzymes implicated in various diseases. For example, 2-pyrones have been identified as HIV protease inhibitors. nih.gov
Once a significant biological activity is identified, target deconvolution studies will be essential to elucidate the mechanism of action at the molecular level.
Advanced Material Science Applications and Photophysical Property Tuning
Beyond their biological potential, pyran derivatives have shown promise in the field of material science, particularly as functional organic materials. uni-regensburg.de The conjugated π-system of the 2-pyrone ring suggests that this compound and its derivatives could possess interesting photophysical properties.
Future research should focus on:
Characterization of Photophysical Properties: A thorough investigation of the absorption and emission spectra, quantum yields, and lifetimes of this compound in various solvents to understand its intrinsic fluorescence and solvatochromic behavior.
Tuning of Optical Properties: The introduction of electron-donating and electron-withdrawing groups at different positions on the pyrone ring can significantly alter the molecule's electronic structure and, consequently, its photophysical properties. uni-regensburg.de This could lead to the development of novel fluorescent probes or sensors.
Development of Luminescent Materials: Organic solid-state light-emitting materials are of great interest for applications in displays and lasers. dntb.gov.ua The aggregation-induced emission (AIE) phenomenon, observed in some highly twisted pyran derivatives, could be explored by designing specific analogues of this compound that are non-emissive in solution but become highly fluorescent in the aggregated or solid state.
Photoresponsive Materials: The pyrone ring can undergo various photochemical reactions, such as cycloadditions. core.ac.uk This reactivity could be harnessed to create photoresponsive materials, such as polymers that change their properties upon irradiation.
By systematically modifying the molecular structure, it may be possible to fine-tune the photophysical properties of these pyrone derivatives for specific applications in optoelectronics and sensing.
Mechanistic Studies at the Molecular Level to Elucidate Reaction Pathways and Biological Interactions
A fundamental understanding of the reaction mechanisms and biological interactions of this compound is critical for its rational application. Future research should employ a combination of experimental and computational methods to probe these processes at the molecular level.
Key areas for mechanistic investigation include:
Reaction Mechanisms: The 2-pyrone ring can act as a versatile building block in organic synthesis, participating in reactions like Diels-Alder cycloadditions. scite.airesearchgate.net Detailed mechanistic studies of these transformations, including computational modeling of transition states, can provide insights into the reactivity and selectivity of the pyrone core. researchgate.net This knowledge can be exploited to design novel synthetic routes to complex molecules. A "click and release" reaction has been described for pyrones, which could be investigated for this specific compound for applications in chemical biology. dntb.gov.ua
Biological Interactions: Once a biological target is identified, molecular docking and dynamics simulations can be used to predict the binding mode of this compound within the active site. These computational models, validated by experimental techniques such as X-ray crystallography of the ligand-protein complex, can reveal key intermolecular interactions and guide the design of more potent and selective inhibitors.
Metabolic Pathways: Investigating the metabolic fate of this compound is crucial for its development as a therapeutic agent. Identifying the metabolic enzymes involved and the structures of the resulting metabolites will provide essential information on its bioavailability and potential for drug-drug interactions.
These mechanistic studies will provide a deeper understanding of the chemical and biological behavior of this compound, paving the way for its informed and effective utilization.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate |
| furfuryl alcohol |
| 3-hydroxy-6-methyl-4H-pyran-4-one |
| 2-furoic hydrazide |
| Anthranilic acid |
| Phenyl isothiocyanate |
| 2-mercapto-3-phenylquinazolin-4-one |
| ethyl chloroacetate |
| 2-acetoxy-3,4-dihydro-2H-pyran |
| 4-methyl 7-hydroxycoumarin |
| Phenylglyoxal hydrate (B1144303) |
| 1,3-dimethylbarbituric acid |
| 4-hydroxy-6-methyl-2H-pyran-2-one |
| 2,6-diisopropylaniline |
| 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one |
| dehydroacetic acid |
| ethyl acetoacetate |
| carbazole |
| semicarbazide |
| piperazine |
| methyl 3-bromomethyl-3-butenoate |
| (benzyloxy)acetaldehyde |
| methyl coumalate |
Q & A
Q. What are the established synthetic routes for Ethyl 4-methyl-2-oxo-2H-pyran-6-acetate?
- Methodological Answer : The compound is synthesized via condensation and cyclization reactions. A common method involves heating benzaldehyde (2 mmol), ethyl acetoacetate (2 mmol), and potassium carbonate (4 mmol) in ethanol under nitrogen at 318 K for 12–24 hours. The crude product is extracted with ethyl acetate, acidified with HCl, and purified via flash chromatography . Alternative routes use ethyl oxalyl monochloride reacting with intermediates like 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine under mild conditions (room temperature, 24 hours), followed by column chromatography . Table 1. Synthetic Conditions
| Reagents | Conditions | Purification Method | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde, ethyl acetoacetate | 318 K, N₂, 24 h | Flash chromatography | ~65% | |
| Ethyl oxalyl monochloride | RT, 24 h | Column chromatography | ~72% |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Focus on ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and pyranone ring protons (δ 5.5–6.5 ppm, multiplet) .
- IR : Key peaks include ester C=O (~1700 cm⁻¹) and pyranone lactone C=O (~1750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks at m/z 224.2 (C₁₁H₁₂O₅) confirm the molecular formula .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to volatile solvents (ethyl acetate, ethanol). Waste should be segregated and disposed via certified chemical waste services. Avoid inhalation of fine crystalline powders during purification .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : X-ray diffraction (XRD) with SHELXL refines bond lengths, angles, and thermal displacement parameters. For example, Mercury software visualizes electron density maps to identify disorder or hydrogen bonding patterns . Compare experimental data (e.g., C=O bond length ~1.21 Å) with DFT-calculated values to validate geometry .
Q. How to address contradictions between experimental and computational NMR data?
- Methodological Answer : Discrepancies may arise from solvent effects or dynamic processes. Use temperature-dependent NMR to detect conformational exchange. Cross-validate with computational models (e.g., Gaussian09) using the GIAO method for chemical shift predictions. For example, pyranone ring protons may show deviations due to solvent polarity (CDCl₃ vs. DMSO-d₆) .
Q. What experimental design optimizes synthesis yield and purity?
- Methodological Answer : Employ a factorial design to test variables:
- Solvent polarity : Ethanol (polar protic) vs. THF (aprotic) affects cyclization rates .
- Catalyst : K₂CO₃ (mild base) vs. NaOEt (strong base) influences ester stability .
- Temperature : Higher temperatures (318 K) accelerate cyclization but may degrade heat-sensitive intermediates .
Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) or in situ IR to terminate reactions at ~80% conversion .
Data Contradiction Analysis
Q. How to interpret unexpected by-products in the synthesis of this compound?
- Methodological Answer : By-products like 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one may form due to incomplete esterification. Use LC-MS to identify impurities and adjust reaction conditions:
- Increase ethyl acetoacetate stoichiometry (1.5 equiv) to drive ester formation .
- Add molecular sieves to absorb water and prevent hydrolysis .
Software and Tools
Q. Which software packages are recommended for crystallographic analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
